molecular formula C12H6N2O5 B6010918 2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione

2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione

Cat. No.: B6010918
M. Wt: 259.19 g/mol
InChI Key: VEABBDUXRVQIQY-OKWSDYJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione is a compound belonging to the benzo[de]isoquinoline-1,3-dione family. This class of compounds is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of deuterium and nitro groups in its structure makes it a unique compound with specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with deuterated reagents under specific conditions. For instance, the bromine derivative can be reacted with deuterated ethylenediamine or hydrazine to introduce the deuteriooxy group . The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted benzo[de]isoquinoline-1,3-dione derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione is unique due to the presence of the deuteriooxy group, which can influence its reactivity and stability. This makes it distinct from other benzo[de]isoquinoline-1,3-dione derivatives that do not contain deuterium.

Properties

IUPAC Name

2-deuteriooxy-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O5/c15-11-7-3-1-2-6-9(14(18)19)5-4-8(10(6)7)12(16)13(11)17/h1-5,17H/i17D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEABBDUXRVQIQY-OKWSDYJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]ON1C(=O)C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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